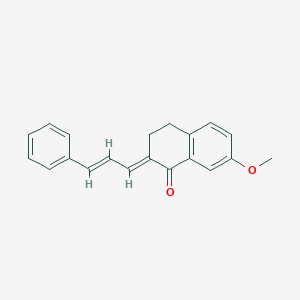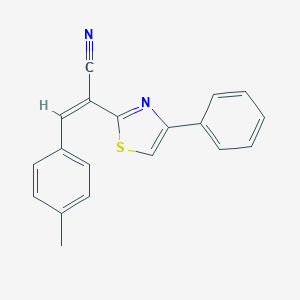![molecular formula C22H21F2NO B428536 (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B428536.png)
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidin-4-one core with two 4-fluoro-benzylidene groups at the 3 and 5 positions and a propyl group at the nitrogen atom. Its molecular formula is C22H21F2NO, and it has a molecular weight of approximately 353.41 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one typically involves a multi-step process:
Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through the cyclization of appropriate precursors, such as 1,5-diketones, under acidic or basic conditions.
Introduction of the Propyl Group: The nitrogen atom of the piperidin-4-one core is alkylated using propyl halides (e.g., propyl bromide) in the presence of a base like potassium carbonate.
Addition of 4-Fluoro-benzylidene Groups: The final step involves the condensation of the piperidin-4-one derivative with 4-fluorobenzaldehyde under basic conditions (e.g., sodium hydroxide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with substituted functional groups
Wissenschaftliche Forschungsanwendungen
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to specific biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis-(4-fluoro-benzylidene)-1-methyl-piperidin-4-one: Similar structure but with a methyl group instead of a propyl group.
3,5-Bis-(4-chloro-benzylidene)-1-propyl-piperidin-4-one: Similar structure but with chlorine atoms instead of fluorine atoms.
3,5-Bis-(4-fluoro-benzylidene)-1-ethyl-piperidin-4-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one is unique due to the presence of both 4-fluoro-benzylidene groups and a propyl group, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C22H21F2NO |
|---|---|
Molekulargewicht |
353.4g/mol |
IUPAC-Name |
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one |
InChI |
InChI=1S/C22H21F2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12-,19-13+ |
InChI-Schlüssel |
VIFODPVYCOAIJX-MGYAYREDSA-N |
SMILES |
CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Isomerische SMILES |
CCCN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 |
Kanonische SMILES |
CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)






![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
![5-Methyl-3-[(2,4,6-tribromophenyl)diazenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428476.png)
![5-Methyl-3-(1-naphthyldiazenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428477.png)
